molecular formula C12H11NO3 B11891025 1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone

1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone

Cat. No.: B11891025
M. Wt: 217.22 g/mol
InChI Key: FXAUIUPZRSJDMM-UHFFFAOYSA-N
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Description

1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with hydroxyl groups at positions 7 and 8, a methyl group at position 2, and an ethanone group at position 3. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydroxy-2-methylquinolin-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from aniline derivatives, the compound can be synthesized through a series of reactions involving condensation, cyclization, and functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and substituted quinoline compounds .

Scientific Research Applications

1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7,8-dihydroxy-2-methylquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-(7,8-dihydroxy-2-methylquinolin-3-yl)ethanone

InChI

InChI=1S/C12H11NO3/c1-6-9(7(2)14)5-8-3-4-10(15)12(16)11(8)13-6/h3-5,15-16H,1-2H3

InChI Key

FXAUIUPZRSJDMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=C(C2=N1)O)O)C(=O)C

Origin of Product

United States

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